molecular formula C15H14Cl2O3 B12340102 methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B12340102
M. Wt: 313.2 g/mol
InChI Key: LKPBSDUBXNOVSY-GWCFXTLKSA-N
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Description

Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate typically involves multiple steps. One common method includes the reaction of a biphenyl derivative with chlorinating agents to introduce the dichloro groups. The methyl ester group is then introduced through esterification reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate: shares similarities with other biphenyl derivatives that have chlorinated and methylated functional groups.

    2,3-Dichloro-5-methylbenzoic acid: A simpler compound with similar functional groups but lacking the biphenyl structure.

    3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl: Another complex organic molecule with chlorinated and methylated groups.

Uniqueness

The uniqueness of Methyl 2’,3’-dichloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1’-biphenyl]-2-carboxylate lies in its specific combination of functional groups and its biphenyl backbone, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H14Cl2O3

Molecular Weight

313.2 g/mol

IUPAC Name

methyl (1S,6R)-6-(2,3-dichlorophenyl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C15H14Cl2O3/c1-8-6-10(9-4-3-5-11(16)14(9)17)13(12(18)7-8)15(19)20-2/h3-5,7,10,13H,6H2,1-2H3/t10-,13-/m0/s1

InChI Key

LKPBSDUBXNOVSY-GWCFXTLKSA-N

Isomeric SMILES

CC1=CC(=O)[C@H]([C@@H](C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Canonical SMILES

CC1=CC(=O)C(C(C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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